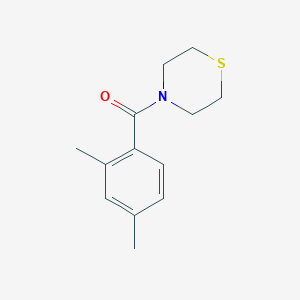
(3,5-Difluorophenyl)(thiomorpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-Difluorophenyl)(thiomorpholino)methanone, also known as DFTP, is a chemical compound that has been widely used in scientific research. This compound has gained attention due to its unique properties and potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of (3,5-Difluorophenyl)(thiomorpholino)methanone is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. (3,5-Difluorophenyl)(thiomorpholino)methanone may also act as an antioxidant, protecting cells from oxidative damage.
Biochemical and Physiological Effects:
(3,5-Difluorophenyl)(thiomorpholino)methanone has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. However, further studies are needed to determine the exact biochemical and physiological effects of (3,5-Difluorophenyl)(thiomorpholino)methanone.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (3,5-Difluorophenyl)(thiomorpholino)methanone in lab experiments is its high potency, which allows for smaller doses to be used. However, one limitation is its low solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on (3,5-Difluorophenyl)(thiomorpholino)methanone. One area of interest is the development of new drugs based on the structure of (3,5-Difluorophenyl)(thiomorpholino)methanone for the treatment of pain, inflammation, and cancer. Another area of interest is the investigation of the mechanism of action of (3,5-Difluorophenyl)(thiomorpholino)methanone, which could lead to a better understanding of its potential therapeutic uses. Additionally, further studies are needed to determine the safety and toxicity of (3,5-Difluorophenyl)(thiomorpholino)methanone.
Métodos De Síntesis
The synthesis of (3,5-Difluorophenyl)(thiomorpholino)methanone involves several steps. The first step is the preparation of (3,5-difluorophenyl) methanone, which is achieved by the reaction of 3,5-difluoroacetophenone with acetic anhydride and hydrochloric acid. The second step involves the reaction of (3,5-difluorophenyl) methanone with thiomorpholine in the presence of a base, such as potassium carbonate, to produce (3,5-difluorophenyl)(thiomorpholino)methanone. The overall yield of this synthesis method is approximately 50%.
Aplicaciones Científicas De Investigación
(3,5-Difluorophenyl)(thiomorpholino)methanone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation. (3,5-Difluorophenyl)(thiomorpholino)methanone has also been investigated for its potential as a cancer drug, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
(3,5-difluorophenyl)-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NOS/c12-9-5-8(6-10(13)7-9)11(15)14-1-3-16-4-2-14/h5-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAPQEWVAFAUOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=CC(=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Difluorophenyl)(thiomorpholino)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-(4-methyl-1,4-diazepan-1-yl)methanone](/img/structure/B7513005.png)
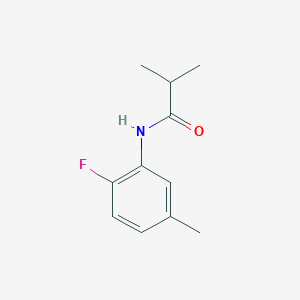
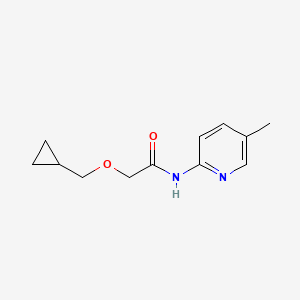
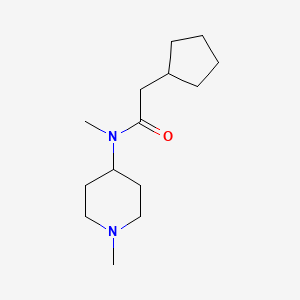
![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7513039.png)
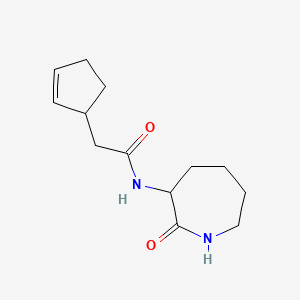
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-3-methylfuran-2-carboxamide](/img/structure/B7513063.png)
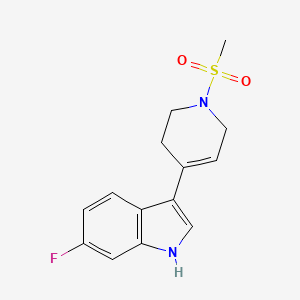
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7513083.png)

![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide](/img/structure/B7513095.png)


